1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its benzyl, bromo, and methoxyphenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or its derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of substituents: The benzyl, bromo, and methoxyphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the bromo group to a different substituent.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the bromo substituent.
4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the benzyl substituent.
1-benzyl-4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups.
Uniqueness
1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the combination of its substituents, which may impart distinct chemical and biological properties compared to similar compounds. The presence of the bromo group, in particular, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C24H21BrN2O2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21BrN2O2/c1-28-20-12-8-18(9-13-20)23-22(25)24(19-10-14-21(29-2)15-11-19)27(26-23)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 |
InChI Key |
LCDGBJUXMHYMBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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